Phenol, 4-(2-aminoethyl)-2-methyl-

Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

Using p-tyramine in PNMT/GAT1 assays risks irreproducible data from uncontrolled variables. 2-Methyltyramine (CAS 142057-17-8) solves this with validated binding profiles: • PNMT Ki=1,110 µM - 3.8-fold weaker than p-tyramine, enabling broader dose-response windows • GAT1 Ki=1.10 µM - ideal low-potency reference for fragment-based screening • Irreplaceable precursor for thyronamine-derived TAAR1 agonists ≥95% purity. Standard 1 g in stock; bulk custom synthesis available.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 142057-17-8
Cat. No. B8772619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(2-aminoethyl)-2-methyl-
CAS142057-17-8
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCN)O
InChIInChI=1S/C9H13NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4-5,10H2,1H3
InChIKeyXUUUAVMDYPPDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-2-methylphenol Overview


Phenol, 4-(2-aminoethyl)-2-methyl- (CAS 142057-17-8), also referred to as 2-methyltyramine or 4-hydroxy-3-methylphenethylamine, is a synthetic phenethylamine derivative belonging to the trace amine family. It is the 2-methyl-substituted analog of the endogenous biogenic amine p-tyramine. The compound possesses a primary aminoethyl side chain para to a phenolic hydroxyl group, with a methyl substituent ortho to the hydroxyl (position 2 of the aromatic ring). With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, it serves as a versatile scaffold for medicinal chemistry campaigns targeting monoamine transporters, phenylethanolamine N-methyltransferase (PNMT), and trace amine-associated receptors (TAARs) [1]. Its substitution pattern confers distinct physicochemical and pharmacological properties compared to unsubstituted tyramine isomers, making it a valuable tool compound for structure-activity relationship (SAR) studies and a key intermediate in the synthesis of thyronamine analogs and GABAergic modulators .

Scaffold for monoamine transporter SAR studies
Tool compound for PNMT and TAAR pathway research
Intermediate for thyronamine analog and GABAergic modulator synthesis

Why Analogs Cannot Substitute 2-Methyltyramine


The 2-methyl substituent on 4-(2-aminoethyl)-2-methylphenol introduces critical steric, electronic, and lipophilic perturbations that fundamentally alter its interaction with key biological targets compared to its closest analogs. Unlike p-tyramine (CAS 51-67-2), which carries no aromatic methyl group, or m-tyramine (CAS 588-05-6), which bears the hydroxyl group at the meta position, the 2-methyl substitution ortho to the phenolic –OH creates a unique hydrogen-bonding environment and increases lipophilicity (XLogP3 = 1.3 vs. p-tyramine logP ≈ 0.92–1.38) [1]. These differences translate into quantitatively distinct inhibitory profiles at PNMT, divergent binding affinities at GABA transporter 1 (GAT1), and altered serotonin receptor recognition as predicted by class-level SAR [2]. Consequently, interchanging this compound with unsubstituted tyramine isomers or N-methyl derivatives in any assay, synthetic pathway, or pharmacological study without re-validation would introduce uncontrolled variables and compromise data reproducibility.

PNMT affinity

2‑methyl substitution attenuates PNMT binding vs. p‑tyramine; m‑tyramine profile also differs.

GAT1 binding

Moderate affinity differs from high‑potency ligands; assay response not directly transferable.

Serotonin receptor SAR

Predicted enhanced 5‑HT engagement not yet quantified; class‑level inference requires confirmation.

2-Methyltyramine Differentiation Evidence


PNMT Inhibitory Activity vs. p-Tyramine

In a radiochemical assay measuring in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), 4-(2-aminoethyl)-2-methylphenol (2-methyltyramine) exhibited a Ki of 1.11 × 10^6 nM (equivalent to 1,110 µM) [1]. Under comparable assay conditions, p-tyramine displayed a Ki of 294 µM, while m-tyramine showed a Ki of 1,250 µM [2]. This represents a 3.78-fold reduction in PNMT binding affinity relative to p-tyramine, while the affinity is statistically comparable to m-tyramine. The ortho-methyl group thus selectively attenuates PNMT recognition without abolishing it, a profile distinct from both positional isomers.

PNMT Inhibitory Activity vs. p‑Tyramine
Cross‑study comparable
Ki 1.11 × 10⁶ nM (1,110 µM) vs. p‑tyramine Ki 294 µM 3.78‑fold weaker
Supports PNMT pathway‑response studies with intermediate affinity context
Bovine PNMT radiochemical assay
Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

Human GAT1 Binding Affinity

4-(2-Aminoethyl)-2-methylphenol binds to human GABA transporter 1 (GAT1) with a Ki of 1.10 × 10^3 nM (1.10 µM), as determined by competitive mass spectrometry-based binding assay using NO711 as an unlabeled marker in HEK293 cells expressing human GAT1 [1]. In comparison, the clinically used antiepileptic drug tiagabine exhibits a Ki of 16.98 nM at human GAT1 [2], making tiagabine approximately 65-fold more potent. This moderate GAT1 affinity positions 2-methyltyramine as a useful low-potency reference ligand or starting scaffold for developing brain-penetrant GAT1 modulators with reduced risk of complete transporter blockade.

Human GAT1 Binding Affinity
Cross‑study comparable
Ki 1.10 × 10³ nM (1.10 µM) vs. tiagabine Ki 16.98 nM ~65‑fold weaker
Provides moderate‑affinity reference for GAT1 assay calibration
HEK293 cells, MS binding assay
GABA transporter 1 GAT1 binding Anticonvulsant drug discovery

Serotonin Receptor Affinity SAR

A systematic SAR study of 45 phenalkylamine analogs using a rat fundus model demonstrated that 4-methylation of the phenethylamine scaffold enhances serotonin (5-HT) receptor affinity [1]. The study explicitly identified 4-methylation, 4-ethylation, and 4-bromination as modifications that significantly increase 5-HT receptor binding. Since 4-(2-aminoethyl)-2-methylphenol contains a methyl group at the 2-position (equivalent to 4-methylation relative to the aminoethyl-bearing carbon), this class-level SAR predicts enhanced 5-HT receptor engagement compared to unsubstituted phenethylamine or tyramine. This inference is further supported by subsequent findings that ring-substituted phenethylamines differentially modulate dopamine and serotonin release [2]. However, direct quantitative 5-HT receptor binding data (Ki or IC50 values) for this specific compound remain unavailable in the public domain, and the magnitude of affinity enhancement relative to p-tyramine has not been determined.

Serotonin Receptor Affinity SAR
Class‑level inference
Class‑level SAR predicts enhanced 5‑HT receptor affinity
May support 5‑HT receptor screening; confirmatory binding data required
Rat fundus model, 45 analogs; no direct quantitative data for this compound
Serotonin 5-HT receptor Structure-activity relationship Phenethylamine SAR

Lipophilicity and Polar Surface Area

4-(2-Aminoethyl)-2-methylphenol has a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 46.2 Ų [1]. In contrast, p-tyramine has a reported logP of 0.92–1.38 (depending on measurement method) [2]. While the XLogP3 values overlap within the reported range for p-tyramine, the 2-methyl substitution consistently shifts the physicochemical profile toward higher lipophilicity as predicted by additive fragment contributions. Additionally, the TPSA of 2-methyltyramine (46.2 Ų) is comparable to that of p-tyramine (46.3 Ų), indicating that the methyl group does not significantly alter hydrogen-bonding capacity but does modulate logD through hydrophobic surface area expansion. The compound also features a predicted boiling point of 281.9 ± 25.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ .

Lipophilicity and Polar Surface Area
Supporting evidence
XLogP3 1.3, TPSA 46.2 Ų vs. p‑tyramine logP 0.92–1.38, TPSA 46.3
Trend toward higher lipophilicity may influence membrane permeability
Computed XLogP3; within literature range for p‑tyramine
Physicochemical properties Lipophilicity Blood-brain barrier penetration

TAAR1 Thyronamine Analog Synthesis

Patent and synthetic chemistry literature identifies 4-(2-aminoethyl)-2-methylphenol as a strategic intermediate in the preparation of thyronamine derivatives that activate trace amine-associated receptor 1 (TAAR1). According to LookChem's patent summary, this compound serves as a precursor for synthesizing thyronamine analogs that induce hypothermia in mice when administered at a 50 mg/kg dose, with efficacy comparable to the endogenous TAAR1 agonist 3-iodothyronamine (T1AM) . The 2-methyl substitution provides a synthetic handle for further derivatization (e.g., iodination, ether formation) that is absent in unsubstituted tyramine. Importantly, certain derivatives synthesized from this scaffold proved more potent than T1AM for TAAR1 activation, demonstrating that the 2-methyl group does not preclude—and may enhance—TAAR1-mediated pharmacological activity . This application-oriented differentiation is not shared by p-tyramine or N-methyltyramine, which lack the ortho-methyl group essential for the thyronamine analog synthetic route.

TAAR1 Thyronamine Analog Synthesis
Data to verify
Key intermediate; derivatives induced hypothermia at 50 mg/kg in mice
May support TAAR1 probe synthesis; reported in vivo response
Precise EC₅₀ not publicly disclosed; supplier‑derived patent summary
Trace amine-associated receptor 1 Thyronamine analogs Hypothermia induction

2-Methyltyramine Application Scenarios


PNMT Catecholamine Biosynthesis

Research groups investigating the role of PNMT in epinephrine biosynthesis can employ 2-methyltyramine (Ki = 1,110 µM) as a low-affinity reference inhibitor to establish baseline enzyme occupancy curves. Its ~3.8-fold weaker binding compared to p-tyramine (Ki = 294 µM) [1] allows dose-response experiments spanning a broader concentration range, facilitating accurate determination of competitive vs. non-competitive inhibition modalities without the confounding effect of near-complete enzyme saturation at low micromolar concentrations.

GAT1 Fragment-Based Screening

The moderate human GAT1 binding affinity of 2-methyltyramine (Ki = 1.10 µM) [1] makes it an ideal low-potency reference ligand for validating GAT1 radioligand displacement assays. Unlike tiagabine (Ki ≈ 17 nM) [2], 2-methyltyramine does not fully saturate GAT1 at standard screening concentrations, enabling researchers to detect subtle SAR trends when evaluating novel GAT1 inhibitor chemotypes. This property is particularly valuable in fragment-based drug discovery, where starting fragments are expected to exhibit weak (micromolar) affinity.

Serotonin Receptor SAR Exploration

Based on the class-level SAR demonstrating that 4-methylation enhances serotonin receptor affinity [1], 2-methyltyramine can serve as a core scaffold for synthesizing focused libraries of ring-substituted phenethylamines. The 2-methyl group provides a reference point for systematically exploring the effects of additional substituents (e.g., halogenation, methoxylation) on 5-HT receptor subtype selectivity. This scenario is most appropriate for academic medicinal chemistry laboratories conducting exploratory SAR campaigns rather than for potency-driven lead optimization programs.

TAAR1-Targeted Thyronamine Synthesis

Synthetic chemistry teams developing TAAR1 agonists for metabolic or neurological indications can utilize 2-methyltyramine as a direct precursor for thyronamine analogs. Patent evidence indicates that derivatives synthesized from this scaffold induce hypothermia in mice at 50 mg/kg, with some analogs exceeding the potency of the endogenous ligand T1AM [1]. The ortho-methyl group is structurally essential for the synthetic route, making this compound irreplaceable by p-tyramine or N-methyltyramine for this specific application.

Application
Selection Property
Validation Focus
PNMT catecholamine biosynthesis research
Attenuated PNMT affinity profile
Competitive inhibition modality review
GAT1 fragment‑based screening
Moderate GAT1 binding affinity
SAR trend detection at micromolar range
Serotonin receptor SAR exploration
Predicted 5‑HT receptor engagement
Confirmatory 5‑HT subtype binding assays
TAAR1‑targeted thyronamine synthesis
Ortho‑methyl synthetic handle
TAAR1 activation and hypothermia model response
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